molecular formula C17H16N4O2 B15172182 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine CAS No. 914674-96-7

4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B15172182
CAS No.: 914674-96-7
M. Wt: 308.33 g/mol
InChI Key: CTGDHPIXJZQSCG-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the condensation of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable base, followed by cyclization with guanidine. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • 4-(2,5-Dimethoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine
  • 4-(2,5-Dimethoxyphenyl)-6-(pyridin-5-yl)pyrimidin-2-amine

Uniqueness

4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

914674-96-7

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C17H16N4O2/c1-22-12-3-4-16(23-2)13(9-12)15-10-14(20-17(18)21-15)11-5-7-19-8-6-11/h3-10H,1-2H3,(H2,18,20,21)

InChI Key

CTGDHPIXJZQSCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N

Origin of Product

United States

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